2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide
Description
Propriétés
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-17(11-3-4-12-13(9-11)28-18(27)20-12)19-10-16-22-21-14-5-6-15(23-25(14)16)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2,(H,19,26)(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWCSDMLANZAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)NC(=O)O5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article summarizes the findings regarding its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety and a benzo[d]oxazole group. The structural formula can be represented as follows:
Where , , , and correspond to the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The precise molecular formula is critical for understanding its interactions at the cellular level.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide | A549 | 1.06 ± 0.16 |
| 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide | MCF-7 | 1.23 ± 0.18 |
| 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide | HeLa | 2.73 ± 0.33 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines with IC50 values below 5 µM, suggesting potent anti-cancer properties.
The mechanism by which this compound exerts its effects involves inhibition of specific kinases associated with cancer proliferation. In particular, studies have shown that it acts as an inhibitor of c-Met kinase, a target implicated in various cancers. The inhibitory activity against c-Met was found to be comparable to established inhibitors like Foretinib.
Case Studies and Research Findings
A notable study published in Nature demonstrated the compound's ability to induce apoptosis in A549 cells while also causing cell cycle arrest at the G0/G1 phase. This dual action is crucial for its potential therapeutic application in oncology.
Table 2: Summary of Mechanistic Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Triazolo-pyridazine derivatives: These are known for their roles in central nervous system (CNS) targeting and antimicrobial activity. For example, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2) () contains a triazole-pyridazine backbone but replaces the benzo[d]oxazole with a thiophene group. This substitution likely alters solubility and target specificity.
- Pyrrolidine-containing compounds : describes molecules with pyrrolidine substituents linked to triazine cores, which exhibit enhanced binding affinity due to the pyrrolidine’s conformational flexibility.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (Tanimoto coefficient: ~0.65–0.70) to triazolo-pyridazine derivatives like the compound in . Key differences include:
Table 1: Structural and Computational Comparison
| Compound | Core Structure | Substituents | Molecular Weight | Tanimoto Similarity (MACCS) |
|---|---|---|---|---|
| Target Compound | Triazolo-pyridazine | Benzo[d]oxazole, pyrrolidine | ~390.4 g/mol | 1.00 (reference) |
| N-(2-(6-oxo-3-(thiophen-2-yl)... (E7) | Triazolo-pyridazine | Thiophene, phenyl-triazole | 392.4 g/mol | 0.68 |
| Pyrrolidine-triazine derivatives (E4) | Triazine | Multiple dimethylamino | Variable | 0.45–0.55 |
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, analogous compounds suggest:
Notes
- The lack of explicit data on the target compound necessitates cautious extrapolation from structural analogs.
- Tools like Hit Dexter 2.0 () could prioritize this compound for experimental screening based on its structural novelty.
- Collaborative studies integrating synthetic chemistry, computational modeling, and bioassays are critical to advancing this molecule’s profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
